Ethyl phenanthrene-9-carboxylate
Overview
Description
Ethyl phenanthrene-9-carboxylate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl ester group attached to the 9th carbon of the phenanthrene ring. Phenanthrene itself is a common three-ring polyaromatic hydrocarbon found in substances like coal tar and crude oil. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds .
Mechanism of Action
Target of Action
Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .
Mode of Action
Phenanthrene, the parent compound, is known to be degraded by various bacterial strains such as alcaligenes ammonioxydans and Pseudomonas chlororaphis . These bacteria utilize phenanthrene as a carbon source, indicating a potential interaction between the compound and these microorganisms .
Biochemical Pathways
The biochemical pathways involved in the degradation of phenanthrene have been studied. Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives . Another study proposed that the degradation pathway of phenanthrene is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway . These pathways may also be relevant to the metabolism of this compound.
Pharmacokinetics
The molecular weight of this compound is 25029 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The degradation of phenanthrene by bacteria results in the formation of metabolites such as salicylic acid, catechol, and various phthalic acid derivatives . These metabolites indicate the potential for complete degradation of the compound.
Action Environment
The efficacy of bioremediation of phenanthrene and its derivatives is frequently constrained by various chemical, physical, and environmental factors . These factors encompass the pH levels, temperature, bacteria inoculum size, and substrate concentration . Therefore, these environmental factors may also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Phenanthrene, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds.
Cellular Effects
Phenanthrene has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenanthrene and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenanthrene and its derivatives have been shown to undergo changes over time in laboratory settings, including degradation .
Metabolic Pathways
Phenanthrene is known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Phenanthrene and its derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The localization of similar compounds can be influenced by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of ethyl phenanthrene-9-carboxylate typically involves the reaction of phenanthrene-9-carboxylic acid with ethanol in the presence of a catalyst. One common method is the esterification reaction, where phenanthrene-9-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and yield of this compound.
Chemical Reactions Analysis
Ethyl phenanthrene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrene-9-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield phenanthrene-9-carboxaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. For instance, reaction with ammonia (NH₃) can produce phenanthrene-9-carboxamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields phenanthrene-9-carboxylic acid, while reduction with LiAlH₄ produces phenanthrene-9-carboxaldehyde .
Scientific Research Applications
Ethyl phenanthrene-9-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: Research on the biodegradation of phenanthrene derivatives, including this compound, has implications for environmental science.
Medicine: While not directly used as a drug, derivatives of phenanthrene, including this compound, are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl phenanthrene-9-carboxylate can be compared with other phenanthrene derivatives, such as:
Phenanthrene-9-carboxylic acid: This compound is the carboxylic acid precursor to this compound. It is less reactive in esterification reactions but more reactive in oxidation reactions.
Phenanthrene-9-carboxaldehyde: This aldehyde derivative is formed by the reduction of this compound. It is more reactive in nucleophilic addition reactions.
Phenanthrene-9-carboxamide: This amide derivative is formed by the substitution of the ester group with an amine. It is more stable and less reactive than the ester.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl phenanthrene-9-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQZWZBFKDLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964143 | |
Record name | Ethyl phenanthrene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4895-92-5 | |
Record name | NSC226822 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl phenanthrene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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